Boc-D-Trp-OH

描述

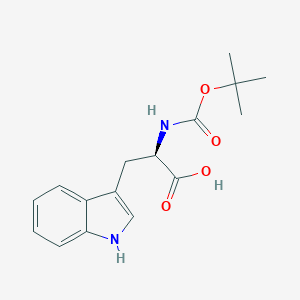

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVNYBJCJGKVQK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200427 | |

| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-64-5 | |

| Record name | tert-Butoxycarbonyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-D-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc D Trp Oh and Its Derivatives

Established Synthetic Routes for Boc-D-Trp-OH

The primary method for synthesizing this compound involves the protection of the amino group of D-tryptophan with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in amino acid chemistry.

Reaction Conditions and Reagents

The introduction of the Boc protecting group onto the N-terminus of D-tryptophan is typically achieved by reacting D-tryptophan with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This reaction can be carried out under various conditions, including aqueous or anhydrous media. Common bases used include sodium carbonate, sodium bicarbonate, or organic bases like triethylamine. The reaction is generally performed at or below room temperature to ensure chemoselectivity and prevent side reactions organic-chemistry.orgsigmaaldrich.comalfa-chemistry.com.

A typical procedure involves dissolving D-tryptophan in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like dioxane or tetrahydrofuran) and then adding the base. Di-tert-butyl dicarbonate, often dissolved in an organic solvent, is then added dropwise. The reaction is monitored until completion, typically by thin-layer chromatography (TLC). After the reaction, the product is usually isolated by acidification, extraction, and purification, often through crystallization or chromatography organic-chemistry.orgsigmaaldrich.com.

Protecting Group Strategies (e.g., Boc, Fmoc)

The Boc group is a widely used protecting group for amines, including amino acids, due to its stability under basic and nucleophilic conditions and its lability under acidic conditions organic-chemistry.orgmasterorganicchemistry.com. This acid-labile nature allows for selective deprotection in the presence of other base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, enabling orthogonal protection strategies in complex syntheses altabioscience.comamericanpeptidesociety.org.

While the Fmoc strategy is now more prevalent in solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions (using bases like piperidine), the Boc strategy remains valuable, particularly for specific applications or when harsher acidic deprotection is permissible or even advantageous altabioscience.comamericanpeptidesociety.org. The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent alkylation of sensitive amino acid residues like tryptophan masterorganicchemistry.com.

Synthesis of N-ind-Alkylated this compound Derivatives

Alkylation of the indole (B1671886) nitrogen (N-ind) of tryptophan derivatives is a common strategy to modify the side chain and alter the physicochemical and biological properties of the resulting compounds.

Alkylation Procedures and Reaction Optimization

The N-alkylation of the indole nitrogen in this compound typically involves deprotonating the indole NH group with a strong base, followed by reaction with an alkylating agent. Common strong bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide. The reaction is usually carried out in anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) thieme-connect.comcdnsciencepub.comdntb.gov.ua.

The choice of alkylating agent dictates the nature of the substituent introduced onto the indole nitrogen. This can range from simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to more complex functionalized alkyl chains thieme-connect.comcdnsciencepub.comdntb.gov.ua. Reaction optimization often involves controlling the stoichiometry of the base and alkylating agent, reaction temperature, and reaction time to maximize the yield of the desired N-alkylated product while minimizing side reactions such as O-alkylation of the carboxylate or dialkylation.

For example, a general procedure might involve treating this compound with a strong base like NaH in DMF at 0°C, followed by the addition of an alkyl halide. The reaction is then allowed to proceed at room temperature or slightly elevated temperatures until completion thieme-connect.comdntb.gov.ua.

Spectroscopic Characterization of Alkylated Derivatives

The successful N-ind-alkylation of this compound and its derivatives is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for identifying the characteristic signals of the introduced alkyl group and the disappearance of the indole NH proton signal. A deshielded signal for the indole C2 proton and changes in the chemical shifts of protons in the vicinity of the indole ring are also observed. ¹³C NMR provides further confirmation by showing characteristic shifts for the newly formed C-N bond and the carbons of the alkyl substituent mdpi.comnih.govnih.gov.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or other high-resolution mass spectrometry techniques are used to determine the molecular weight of the product, confirming the addition of the alkyl group. Fragmentation patterns can also provide structural information mdpi.comnih.govresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of the indole N-H stretching band and the appearance of new bands corresponding to the functional groups of the alkylating agent.

These techniques collectively provide definitive evidence for the structure and purity of the N-ind-alkylated this compound derivatives mdpi.comnih.govnih.govresearchgate.net.

Derivatization of this compound for Specific Research Applications

Beyond N-ind-alkylation, this compound can be derivatized in various ways to suit specific research applications, particularly in peptide synthesis and medicinal chemistry.

Carboxyl Group Modification: The carboxylic acid group can be esterified (e.g., to a methyl or benzyl ester) or activated for coupling reactions, such as the formation of amides or peptide bonds. This is a fundamental step in incorporating this compound into peptide chains or other molecular scaffolds mdpi.comresearchgate.net.

Peptide Synthesis: As a standard building block, this compound is directly used in Boc-based solid-phase peptide synthesis (SPPS) to introduce the D-tryptophan residue into a peptide sequence sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com.

Incorporation into Peptidomimetics and Small Molecules: this compound can serve as a chiral starting material for the synthesis of peptidomimetics or small molecules with potential biological activity. Modifications can include cyclization reactions, functionalization of the indole ring, or coupling to other molecular entities researchgate.netmedchemexpress.com. For instance, derivatives of this compound have been synthesized for applications such as growth hormone-releasing inhibitors or as components in complex drug candidates researchgate.netmedchemexpress.com.

Labeling: Derivatization can also involve the introduction of labels, such as fluorescent tags or isotopic labels, for use in biochemical assays, imaging, or mechanistic studies.

The versatility of this compound as a synthetic precursor allows for its tailored modification to meet the demands of diverse research objectives.

Advanced Applications in Peptide Synthesis Research

Boc Solid-Phase Peptide Synthesis (Boc-SPPS) with Boc-D-Trp-OH

This compound is frequently utilized in Boc solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptide chains on a solid support. The Boc protecting group on the α-amino function allows for controlled, sequential addition of amino acids to the growing peptide chain.

The formation of a peptide bond between this compound and the N-terminal amine of the resin-bound peptide requires the activation of its carboxyl group. A variety of coupling reagents are employed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to form more reactive esters and suppress racemization.

More advanced uronium and phosphonium (B103445) salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also widely used due to their high coupling efficiencies, especially in challenging sequences. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity of the final peptide.

Table 1: Common Coupling Reagents and Conditions for Boc-SPPS

| Coupling Reagent | Additive | Typical Solvent | Key Characteristics |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | DCM, DMF | Effective and economical; byproduct (DCU) is insoluble in DCM. |

| DIC (N,N'-diisopropylcarbodiimide) | HOBt, Oxyma Pure | DMF | Soluble urea (B33335) byproduct, making it suitable for automated SPPS. |

| HBTU | HOBt | DMF | Highly efficient, rapid coupling; risk of guanidinylation if used in excess. |

| PyBOP | None | DMF | Less risk of side reactions compared to HBTU. |

Orthogonal protecting group strategies are fundamental to the successful synthesis of complex peptides, allowing for the selective removal of one type of protecting group without affecting others.

In the Boc/Benzyl (B1604629) (Bzl) strategy, the N-terminal α-amino group is protected by the acid-labile Boc group, which is typically removed with trifluoroacetic acid (TFA). Side-chain protecting groups are often benzyl-based and are removed at the end of the synthesis using a stronger acid, such as hydrogen fluoride (B91410) (HF). This strategy is considered quasi-orthogonal because both types of protecting groups are removed by acids of different strengths.

The Fmoc/tBu strategy offers a truly orthogonal approach. The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus and is removed with a base, commonly piperidine. The side-chain protecting groups are tert-butyl (tBu) based and are cleaved with TFA at the end of the synthesis. The use of Fmoc-Trp(Boc)-OH is particularly advantageous in Fmoc/tBu synthesis of peptides containing both tryptophan and arginine, as the Boc group on the indole (B1671886) side chain minimizes side reactions.

Table 2: Comparison of Boc/Bzl and Fmoc/tBu Orthogonal Strategies

| Strategy | N-α Protection | Side-Chain Protection | Deprotection of N-α | Final Cleavage & Side-Chain Deprotection | Orthogonality |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl (Bzl) ethers, esters, etc. | Trifluoroacetic acid (TFA) | Strong acids (e.g., HF) | Quasi-orthogonal |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tert-Butyl (tBu) ethers, esters, etc. | Piperidine | Trifluoroacetic acid (TFA) | Fully orthogonal |

Design and Synthesis of Peptides Containing D-Tryptophan Residues

The deliberate incorporation of D-tryptophan into peptide sequences is a powerful tool for modulating their biological properties. The synthesis of such peptides requires careful consideration of stereochemistry and the potential impact on the peptide's structure and function.

One of the primary reasons for incorporating D-amino acids like D-tryptophan is to enhance peptide stability. Natural peptides composed of L-amino acids are often susceptible to degradation by proteases. Peptides containing D-amino acids are less recognized by these enzymes, leading to a longer half-life in biological systems.

Maintaining stereochemical integrity during peptide synthesis is paramount, as racemization can lead to a mixture of diastereomers with different biological activities. The use of high-quality, enantiomerically pure building blocks like this compound is the first step in ensuring stereochemical control.

During the coupling step, the choice of activating reagents and conditions plays a crucial role in preventing racemization of the activated amino acid. Additives like HOBt are effective in minimizing this side reaction. Furthermore, the stereochemistry of the growing peptide chain can influence the coupling of the next amino acid, with some studies showing a preference for heterochiral coupling (the coupling of a D-amino acid to an L-amino acid, or vice versa). Careful control over the synthesis protocol is therefore essential to produce a stereochemically pure peptide.

Self-Assembled Peptide Nanostructures and Their Formation

Peptides containing D-tryptophan can self-assemble into a variety of ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic tryptophan side chains.

The incorporation of D-amino acids can influence the morphology and properties of these nanostructures. For example, alternating D- and L-amino acids in cyclic peptides has been shown to promote the formation of well-defined nanotubular structures. The presence of D-amino acids can also affect the enzymatic stability of the resulting nanostructures, making them more robust for applications in drug delivery and tissue engineering. The tryptophan residue itself, with its bulky and aromatic indole side chain, plays a significant role in promoting the self-assembly process through aromatic and hydrogen-bonding interactions, leading to the formation of structures like twisted helical nanofibers.

Role of Tryptophan in Self-Assembly and Supramolecular Architectures

The tryptophan residue, with its distinctive indole side chain, plays a pivotal role in the spontaneous organization of molecules into complex, well-ordered supramolecular structures. This capacity for self-assembly is fundamental to the formation of various nanostructures and is driven by a combination of non-covalent interactions. In the context of this compound, the principles governing the self-assembly of tryptophan-containing peptides are highly relevant. The indole moiety is a key contributor to these interactions, which include aromatic-aromatic (π-π stacking) interactions, hydrogen bonding, and hydrophobic effects nih.govnih.gov.

The aromatic nature of the indole ring facilitates π-π stacking, where the electron-rich aromatic systems of adjacent tryptophan residues align, contributing to the stability of the assembled structure nih.gov. This interaction is a significant driving force in the formation of ordered aggregates such as nanofibers and nanotubes from aromatic group-containing short peptides nih.gov. The indole ring also possesses a permanent dipole moment, which can lead to dipole-dipole interactions, further guiding the assembly process.

Furthermore, the nitrogen atom within the indole ring can act as a hydrogen bond donor, participating in the formation of hydrogen-bond networks that are crucial for the stability and specific geometry of the supramolecular architecture nih.gov. Hydrophobic interactions also play a significant role, as the nonpolar indole side chain tends to be excluded from aqueous environments, driving the aggregation of tryptophan-containing molecules to minimize contact with water.

Studies on tryptophan-rich short peptides have demonstrated their ability to form supramolecular hydrogels and other assemblies, highlighting the importance of the tryptophan backbone in this process nih.gov. While research on dipeptides containing Boc-protected tryptophan derivatives has been conducted, the self-assembly behavior can be highly sequence- and condition-dependent. For instance, while some Boc-protected dipeptides readily form hydrogels, analogues such as Boc-Trp-Aib have been observed not to form hydrogels under specific conditions, indicating the nuanced nature of these molecular interactions nih.gov. The self-assembly of tryptophan-containing molecules can lead to various morphologies, from spherical nanostructures to fibrous networks, depending on the specific molecular structure and the environmental conditions nih.govnih.gov.

Table 1: Key Non-Covalent Interactions Involving the Tryptophan Indole Side Chain in Self-Assembly

| Interaction Type | Description | Key Structural Feature |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Indole Ring |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Indole N-H group |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Indole Ring |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Permanent dipole of the indole ring |

Influence of Metal Ion Coordination on Peptide Self-Assembly and Optical Properties (e.g., Zn(II))

The coordination of metal ions to peptide structures can significantly influence their self-assembly and impart novel optical and electronic properties to the resulting materials. Zinc(II) ions, in particular, are known to interact with amino acid residues and can trigger or modify the self-assembly of peptides into distinct nanostructures researchgate.net. The tryptophan residue, with its electron-rich indole ring and potential coordination sites, can play a role in the binding of metal ions, although direct coordination to the indole ring is less common than to other residues like histidine or cysteine.

The interaction between Zn(II) and peptides can lead to the formation of coordination polymers, where the metal ions act as nodes linking the peptide ligands into extended networks nih.gov. This can result in the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks, with the final architecture being dependent on the coordination geometry of the metal ion and the structure of the peptide nih.gov. The presence of Zn(II) has been shown to trigger the self-assembly of certain peptides into nanostructures and fibrils researchgate.net.

The coordination of Zn(II) can also have a profound effect on the optical properties of the resulting assemblies, particularly their fluorescence. Tryptophan itself is an intrinsically fluorescent amino acid, and its emission is highly sensitive to its local environment mdpi.com. The binding of metal ions in proximity to a tryptophan residue can lead to changes in its fluorescence emission, such as quenching (a decrease in intensity) or a shift in the emission wavelength rsc.orgnih.gov. These changes can be used to study the binding event and to develop fluorescent sensors for metal ions. For instance, Zn(II) coordination polymers have been developed for the efficient detection of tryptophan in water through fluorescence quenching mechanisms rsc.org.

While the synthesis and characterization of Zn(II) complexes with tryptophan have been reported, demonstrating the feasibility of such interactions, specific studies detailing the influence of Zn(II) on the self-assembly and optical properties of this compound are not extensively documented in the reviewed literature researchgate.net. However, based on the known principles of peptide-metal ion interactions, it can be inferred that the coordination of Zn(II) to this compound could potentially direct the formation of novel supramolecular structures with altered photophysical characteristics. The resulting assemblies could exhibit modified fluorescence lifetimes and quantum yields, depending on the nature of the coordination and the resulting molecular arrangement noaa.gov.

Table 2: Potential Effects of Zn(II) Coordination on this compound Assemblies

| Property | Potential Influence of Zn(II) Coordination |

| Self-Assembly | Can trigger or modify the assembly process, leading to the formation of distinct nanostructures such as fibrils, sheets, or coordination polymers. |

| Supramolecular Architecture | The geometry of the assembly can be directed by the coordination preferences of the Zn(II) ion. |

| Fluorescence | May lead to quenching or enhancement of the intrinsic tryptophan fluorescence, or a shift in the emission wavelength. |

| Optical Properties | Can result in novel photophysical characteristics, including altered fluorescence lifetimes and quantum yields. |

Pharmacological and Biological Activity Investigations

Neuropharmacological Research and Neurotransmitter Systems

Boc-D-Trp-OH has been identified as a compound with potential applications in neuropharmacology, particularly in the study of neurotransmitter systems and receptor interactions. chemimpex.com It has demonstrated the ability to stimulate the release of neurotransmitters within the central nervous system. biosynth.com

While direct studies on this compound's interaction with serotonin (B10506) receptors are not extensively detailed in the provided literature, related compounds and derivatives have shown promise in this area. For instance, Boc-D-Tryptophanol, a closely related molecule, is utilized in drug development targeting serotonin receptors, which are critical in managing mood disorders. chemimpex.comnetascientific.com

Research indicates that this compound can stimulate the release of neurotransmitters in the central nervous system. biosynth.com Further investigations into neurotensin (B549771) (NT) analogs have revealed that specific Boc-protected D-tryptophan-containing peptides can modulate neuronal activity. For example, Boc-[D-Trp11]NT(8–13) demonstrated a specific potency order in influencing the electrical activity of frog pituitary melanotropes, highlighting its role in modulating neurochemical signaling pathways. karger.com

Table 1: Neurotensin Analog Potency in Modulating Melanotrope Electrical Activity

| Neurotensin Analog | Relative Potency Compared to f NT | EC50 (M) |

| Boc-[Trp11]NT(8–13) | 10x More Potent | 2 x 10–9 |

| Boc-[D-Trp11]NT(8–13) | 15x Less Potent | 3 x 10–7 |

| Boc-[Lys8,9, Nal11]NT(8–13) | 150x Less Potent | 3 x 10–6 |

| Boc-[Ψ11,12]NT(8–13) | 250x Less Potent | 5 x 10–6 |

Note: EC50 values are approximate and derived from comparative studies. karger.com

Antitumor and Anticancer Activity Studies

This compound has demonstrated significant antitumor activity in various studies. biosynth.combiosynth.com Furthermore, modifications to the tryptophan structure, particularly to the D-tryptophan enantiomer, have been explored to enhance cytotoxic effects against cancer cells.

This compound has been associated with inhibiting cardiac hypertrophy, an effect attributed to its ability to inhibit phosphodiesterase type 5 (PDE5) enzyme activity. biosynth.com PDE5 inhibitors are a class of drugs primarily known for their use in treating erectile dysfunction and pulmonary hypertension. nih.gov While this compound itself is not a PDE5 inhibitor, its derivatives or related compounds are sometimes used in synthetic pathways involving known PDE5 inhibitors like tadalafil. mdpi.comrsc.org

Research has focused on creating modified D-tryptophan derivatives to improve their anticancer efficacy. For instance, the incorporation of N-alkyl chains, such as a butyl group, onto the indole (B1671886) nitrogen of D-tryptophan residues within pentapeptide sequences has led to significantly enhanced cytotoxicity against small cell lung cancer (SCLC) cell lines. molaid.comresearchgate.netnih.gov These modifications have demonstrated a notable increase in potency compared to their non-modified counterparts. molaid.comresearchgate.netnih.gov

Additionally, peptide analogs incorporating the Boc-Tyr-D-Trp sequence, when further modified with adamantylamide groups, have shown promising anticancer effects by suppressing the growth of human colon carcinoma cells and inducing apoptosis. iiarjournals.org These findings underscore the potential of structural modifications of tryptophan derivatives for developing more potent anticancer agents.

Table 2: Cytotoxicity Enhancement in Modified D-Tryptophan Derivatives

| Modified Derivative Example | Target Cell Line | Cytotoxicity Enhancement (Fold Increase vs. Reference) | Reference |

| N-ind-butyl modified D-Trp in pentapeptide | SCLC (H69) | ~3-fold | molaid.comresearchgate.net |

| N-ind-butyl modified D-Trp in pentapeptide | SCLC (DMS79) | ~2-fold | molaid.comresearchgate.net |

| Di-butylated D-Trp (2nd & 4th positions) | SCLC (H69) | ~4.5-fold | researchgate.netnih.gov |

| Di-butylated D-Trp (2nd & 4th positions) | SCLC (DMS79) | ~2-fold | researchgate.netnih.gov |

| Boc-Tyr-D-Trp-1-adamantylamide | HCT116 | Enhanced anticancer effect (apoptosis induction) | iiarjournals.org |

Note: "Reference" typically refers to a less modified or parent compound for comparison.

Anti-inflammatory Properties

While direct anti-inflammatory studies specifically on this compound are limited, related compounds and the amino acid tryptophan itself exhibit anti-inflammatory characteristics. Boc-D-Trp(For)-OH has been noted for its anti-inflammatory properties. medchemexpress.commedchemexpress.com Tryptophan, as an amino acid, is recognized for its anti-inflammatory capabilities. researchgate.net Furthermore, research into molecules interacting with pathways involving tryptophan metabolism, such as those modulating inflammation via CD36, indirectly links tryptophan derivatives to anti-inflammatory processes. nih.govnih.gov

Compound List:

this compound (N-tert-butoxycarbonyl-D-tryptophan)

D-tryptophan

Boc-D-Trp(For)-OH

Neurotensin (NT)

Boc-[Trp11]NT(8–13)

Boc-[D-Trp11]NT(8–13)

Boc-[Lys8,9, Nal11]NT(8–13)

Boc-[Ψ11,12]NT(8–13)

Tadalafil

Boc-Tyr-D-Trp-OH

Boc-Tyr-D-Trp-1-adamantylamide

Boc-Tyr-D-Trp-2-adamantylamide

tert-Prenyl4th-NH2

DMePhe-DTrp-Phe-DTrp(N-tert-prenyl)-Leu-NH2

Butyl4th-NH2

Butyl2nd,4th-NH2

Butyl2nd-NH2

Compound 66 (derived from Aspergillus fumigatus)

GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2)

[azaY4]-GHRP-6

[aza(4-F)F4]-GHRP-6

Growth Hormone Release Inhibition

Research has indicated that this compound exhibits properties related to the modulation of growth hormone release. Studies have explored its potential to inhibit the release of growth hormone. For instance, a novel cyclic undecapeptide, Wy-40,770, which incorporates D-Trp residues, demonstrated growth hormone release inhibiting activity for up to four hours after subcutaneous injection in animal models sci-hub.se. While this specific study focused on a larger peptide analog, the presence of D-tryptophan derivatives, including this compound, in such structures highlights their role in modulating somatostatin (B550006) receptor activity, which is intrinsically linked to growth hormone regulation sci-hub.sescispace.comgoogle.com. Somatostatin itself is a known inhibitor of growth hormone release scispace.com.

Antioxidant Activity and Mechanism of Action

This compound has been investigated for its antioxidant capabilities, with studies employing specific assays to evaluate its radical scavenging potential.

Evaluation using ABTS Radical Scavenging Activity

The antioxidant potential of this compound has been assessed using the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. In one study, this compound was evaluated alongside other compounds for its ability to scavenge ABTS radicals. The findings indicated that this compound, along with β-carotene and vitexin, demonstrated ABTS radical scavenging activity equivalent to that of vitamin C, a common positive control frontiersin.orgfrontiersin.org. This suggests a notable capacity of this compound to neutralize free radicals through this mechanism. The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation, providing an indication of its antioxidant power researchgate.netnih.gov. The research noted that amino acids like tryptophan, tyrosine, and cysteine show increased ABTS radical scavenging activity within specific pH ranges, and that longer incubation times might be necessary for reliable results in ABTS assays researchgate.net.

Network Pharmacology Predictions of Target Genes and Pathways

Network pharmacology approaches have been utilized to predict the potential mechanisms of action for compounds like this compound in biological systems. In a study focusing on the antioxidant properties of mung bean, this compound was identified as one of the top compounds involved in a compound–target network aimed at understanding antioxidant activity frontiersin.orgfrontiersin.org. This network analysis identified several genes, including NCOA2, BCL2, CASP9, CASP3, CASP8, HMOX1, CYP3A4, CAV1, CTNNB1, MYC, CASP7, F10, PTGS1, AR, DPP4, HSP90AA1, PRKACA, and CALM1, as potential main targets for exerting antioxidant activity frontiersin.orgfrontiersin.org. These predicted targets and pathways provide insights into how this compound might exert its biological effects at a molecular level, suggesting a complex interplay with cellular processes related to oxidative stress and cellular defense frontiersin.org.

Research into Sleep Induction

This compound has also been associated with research concerning sleep induction. Similar to its effects on growth hormone release, derivatives of tryptophan, particularly D-tryptophan, are known to influence neurotransmitter systems related to sleep regulation, such as serotonin and melatonin (B1676174) pathways medchemexpress.commedchemexpress.com. While specific direct studies on this compound's sleep-inducing properties were not detailed in the provided snippets, its inclusion in broader research on compounds affecting growth hormone release and its inherent connection to tryptophan, a precursor for sleep-regulating hormones, suggests a potential role in this area medchemexpress.commedchemexpress.com.

Compound List

this compound (N-tert-butoxycarbonyl-D-tryptophan)

Vitamin C

β-carotene

Vitexin

Vitamin E

Sitosterol

PQH

NCOA2

BCL2

CASP9

CASP3

CASP8

HMOX1

CYP3A4

CAV1

CTNNB1

MYC

CASP7

F10

PTGS1

AR

DPP4

HSP90AA1

PRKACA

CALM1

Applications in Biochemical and Biomedical Research

Tryptophan Metabolism Studies

Tryptophan metabolism is a complex network of biochemical pathways critical for various physiological functions. While direct studies focusing specifically on the metabolism of Boc-D-Trp-OH are not extensively documented, its role as a protected form of D-tryptophan is significant. D-tryptophan itself is metabolized in both the brain and periphery through pathways such as the kynurenine (B1673888) pathway (KP). researchgate.net The KP accounts for the majority of tryptophan degradation, producing metabolites like kynurenine, kynurenic acid, and quinolinic acid, which are involved in neuroactivity, inflammation, and cellular energy production. frontiersin.orgwikipedia.orgnih.gov D-tryptophan can also be converted to L-tryptophan via D-amino acid oxidase, highlighting its integration into metabolic networks. researchgate.net Research into D-tryptophan metabolism is relevant to understanding its potential roles in gut health, immune modulation, and as a therapeutic agent. researchgate.netfrontiersin.org

Protein Folding and Function Investigations

Tryptophan residues are integral to protein structure and function due to their unique aromatic indole (B1671886) side chain. They participate in stabilizing protein conformations, mediating protein-protein interactions, and forming binding sites for ligands. iucr.orgmdpi.commdpi.com The incorporation of D-tryptophan, often facilitated by using protected derivatives like this compound in peptide synthesis, can introduce specific structural or functional modifications compared to proteins containing only L-tryptophan. These modifications can include altered protease resistance, different conformational preferences, or modulated biological activity. drugbank.com this compound is therefore employed in the synthesis of peptides and peptidomimetics designed to investigate these structure-function relationships, contributing to a deeper understanding of protein dynamics and the impact of amino acid stereochemistry on biological outcomes.

Bioconjugation Strategies for Targeted Delivery Systems

Peptide-drug conjugates (PDCs) represent a sophisticated approach to targeted drug delivery, where therapeutic payloads are covalently linked to peptides that can direct them to specific cells or tissues. nih.govfrontiersin.orgnih.govmdpi.com this compound plays a role in this domain by serving as a building block for peptides designed for bioconjugation. chemimpex.com The ability to synthesize peptides containing D-tryptophan allows for the fine-tuning of conjugate properties, such as stability, targeting affinity, and release kinetics. These peptides can be functionalized and attached to drug molecules or nanoparticles, creating prodrugs or targeted nanocarriers that enhance therapeutic efficacy while minimizing off-target effects. nih.govfrontiersin.orgnih.govmdpi.com

Development of Fluorescent Nanoparticles for Cellular Imaging and Drug Delivery

The intrinsic fluorescence of tryptophan residues has been leveraged to develop fluorescent nanomaterials. This compound, as a precursor for peptides, contributes to the creation of peptide-based fluorescent nanoparticles (DPNPs). Research has shown that dipeptides incorporating tryptophan derivatives, such as Boc-Tyr-Trp-OH, can self-assemble into stable, fluorescent nanoparticles, particularly upon coordination with metal ions like Zn(II). researchgate.netrsc.org These DPNPs are biocompatible, photostable, and capable of encapsulating therapeutic agents like doxorubicin, facilitating their delivery into cells for imaging and treatment. researchgate.netrsc.org

Tryptophan's indole ring system is responsible for its characteristic fluorescence, typically exhibiting excitation maxima around 280 nm and emission maxima around 350 nm in aqueous solutions. beilstein-journals.orgdost.gov.ph The fluorescence properties of tryptophan are sensitive to its microenvironment, including solvent polarity and interactions with other molecules. beilstein-journals.org In the context of DPNPs derived from dipeptides like Boc-Tyr-Trp-OH, coordination with Zn(II) ions can induce a significant red shift in the emission spectrum, moving from the ultraviolet to the visible range (e.g., green fluorescence). researchgate.netrsc.org For instance, Boc-Tyr-Trp-OH without Zn(II) coordination shows an emission peak around 355 nm, while its Zn(II)-coordinated form exhibits visible fluorescence. researchgate.net These tunable fluorescent properties make such nanoparticles valuable for real-time cellular tracking and imaging.

Nanoparticles synthesized using tryptophan-containing dipeptides, including those derived from this compound precursors, have demonstrated favorable characteristics for biomedical applications. These DPNPs are reported to be biocompatible and non-toxic, ensuring their safety for cellular uptake and biological studies. researchgate.netrsc.org Furthermore, they exhibit good photostability, meaning their fluorescence signal remains consistent under prolonged light exposure, which is crucial for effective cellular imaging and tracking. researchgate.netrsc.org

Peptide Gelator Applications in Nanoparticle Formation

Peptides can self-assemble into ordered nanostructures, including hydrogels and nanoparticles, driven by non-covalent interactions. nih.govmdpi.com While this compound itself is not typically described as a peptide gelator, it serves as a fundamental building block for synthesizing peptides that can exhibit self-assembly properties. The aromatic nature of tryptophan's indole ring can contribute to these self-assembly processes through π–π stacking interactions. mdpi.com Peptides synthesized using this compound can potentially form supramolecular structures, including hydrogels or nanoparticles, which are useful for controlled drug delivery and tissue engineering. For example, related Fmoc-protected tryptophan derivatives have been shown to form self-assembled nanoparticles. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-tert-Butoxycarbonyl-D-tryptophan | nih.govsigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.com |

| CAS Number | 5241-64-5 | nih.govsigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.comiris-biotech.desigmaaldrich.com |

| Molecular Formula | C₁₆H₂₀N₂O₄ | nih.govsigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.comiris-biotech.desigmaaldrich.com |

| Molecular Weight | 304.34 g/mol | nih.govsigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.comiris-biotech.desigmaaldrich.com |

| Appearance | White to off-white powder | nih.govtcichemicals.comtcichemicals.com |

| Purity (typical) | ≥98.0% (TLC) / ≥98.0% (HPLC) | sigmaaldrich.comtcichemicals.comtcichemicals.comsigmaaldrich.com |

| Primary Application | Boc solid-phase peptide synthesis (SPPS) | sigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.comsigmaaldrich.com |

Table 2: Fluorescence Properties of Dipeptide Nanoparticles Derived from Tryptophan Derivatives

| Dipeptide Derivative | Metal Ion Coordination | Emission Peak (approx.) | Notes | Source |

| Boc-Tyr-Trp-OH (PS2) | None | 355 nm | Intrinsic fluorescence of the dipeptide monomer | researchgate.net |

| Boc-Tyr-Trp-OH (PS2) | Zn(II) | Visible green | Red-shifted emission, indicating formation of fluorescent nanoparticles (DPNPs) | researchgate.netrsc.org |

| Boc-Tyr-Trp-OMe (PS1) | None | 356 nm | Intrinsic fluorescence of the dipeptide monomer | researchgate.net |

| Boc-Tyr-Trp-OMe (PS1) | Zn(II) | Visible green | Red-shifted emission, indicating formation of fluorescent nanoparticles (DPNPs) | researchgate.netrsc.org |

| Thiacalix mdpi.comarene-Trp | None | 415 nm | Shifted to red region compared to initial ester (349 nm) | beilstein-journals.org |

Table 3: Nanoparticle Characteristics Derived from Tryptophan-Containing Dipeptides

| Dipeptide Derivative | Metal Ion Coordination | Nanoparticle Size (approx.) | Key Properties | Source |

| Boc-Tyr-Trp-OMe (PS1) | None | 1744±201.04 nm | Spherical structures | rsc.org |

| Boc-Tyr-Trp-OH (PS2) | None | 1794±206.86 nm | Spherical structures | rsc.org |

| Boc-Tyr-Trp-OMe (PS1) | Zn(II) | 86–134 nm | Stable, positively charged aggregates; fluorescent, photostable, biocompatible | researchgate.netrsc.orgbeilstein-journals.org |

| Boc-Tyr-Trp-OH (PS2) | Zn(II) | 86–134 nm | Stable, positively charged aggregates; fluorescent, photostable, biocompatible | researchgate.netrsc.orgbeilstein-journals.org |

Compound List

The following compounds are mentioned in this article:

this compound (N-tert-Butoxycarbonyl-D-tryptophan)

D-tryptophan

L-tryptophan

Peptide-drug conjugates (PDCs)

Boc-Tyr-Trp-OH

Boc-Tyr-Trp-OMe

Doxorubicin (Dox)

Tryptophan

Kynurenine

Kynurenic acid

Quinolinic acid

5-Hydroxytryptamine (Serotonin)

Indole

Indole-3-aldehyde (I3A)

3-Indolepropionic acid (IPA)

Indoxyl sulfate (B86663)

Indolepyruvic acid

5-HTP (5-Hydroxytryptophan)

5-HIAA (5-Hydroxyindoleacetic acid)

Fmoc-Trp(Boc)-OH

Fmoc-D-Trp(Boc)-OH

N-(9-fluorenylmethoxycarbonyl)-N-tert-butoxycarbonyl-L-tryptophan (Fmoc-Trp(Boc))

Future Research Directions and Translational Potential

Exploration of Novel Derivatives with Enhanced Bioactivity

A primary direction for future research lies in the rational design and synthesis of novel Boc-D-Trp-OH derivatives to create peptides and peptidomimetics with superior pharmacological profiles. The incorporation of a D-tryptophan residue can impart unique conformational stability and biological activity to peptides compared to their L-enantiomer counterparts. europa.eu Scientists are actively exploring modifications to the core this compound structure to further enhance these properties.

Key areas of exploration include:

Side Chain Modification: The indole (B1671886) side chain of tryptophan is a rich site for chemical modification. Researchers are investigating the introduction of various functional groups, such as halogens (e.g., fluorine), to modulate the electronic properties, hydrophobicity, and binding interactions of the resulting peptides. Fluorinated amino acids, for instance, are of growing interest as they can improve metabolic stability and binding affinity.

Backbone Alterations: The development of peptidomimetics, where the peptide backbone is altered, is a crucial strategy to overcome the limitations of natural peptides, such as poor bioavailability. This compound serves as a starting point for creating these synthetic structures that mimic the essential features of a natural peptide while exhibiting improved drug-like properties. mdpi.commdpi.com

Constrained Peptides: Introducing conformational constraints, such as cyclization, into peptides containing D-tryptophan can lock the molecule into a bioactive conformation. This often leads to increased receptor selectivity and potency.

These explorations aim to generate a new library of building blocks derived from this compound, providing medicinal chemists with a broader toolkit for creating peptides with enhanced stability, target affinity, and therapeutic efficacy. europa.eu

Advanced Drug Design and Development Based on this compound Scaffolds

The this compound molecule is more than just a building block; it serves as a "privileged scaffold" in drug design. This concept refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for developing new drugs. The unique stereochemistry and chemical functionalities of this compound make it an ideal scaffold for creating diverse compound libraries. mdpi.comacs.org

Advanced drug design based on this scaffold involves several key approaches:

Combinatorial Chemistry and Library Synthesis: this compound is extensively used in the construction of complex peptide libraries. europa.eu By combining this scaffold with a multitude of other amino acids and chemical moieties, researchers can generate vast libraries of novel compounds. These libraries can then be screened against various biological targets to identify new drug leads for a wide range of diseases.

Structure-Activity Relationship (SAR) Studies: As a versatile component in medicinal chemistry, this compound is crucial for conducting detailed SAR studies. mdpi.com By systematically modifying peptides containing the D-tryptophan residue and observing the effects on biological activity, chemists can identify the key structural features required for therapeutic effect. This iterative process is fundamental to optimizing lead compounds into viable drug candidates. mdpi.com

Scaffold Hopping: In cases where an existing drug scaffold presents issues like toxicity, the principle of 'scaffold hopping' can be applied. drugtargetreview.com This involves replacing the core structure with a chemically distinct one while maintaining the original's pharmacophoric features. The this compound framework can serve as a novel scaffold to design new chemotypes that retain the desired biological activity but possess improved properties. drugtargetreview.com

The following table summarizes the application of this compound in different phases of drug design.

| Drug Design Phase | Role of this compound Scaffold | Objective |

|---|---|---|

| Lead Discovery | Core component in combinatorial peptide libraries. | Screening for novel compounds with biological activity against new targets. |

| Lead Optimization | Key element in Structure-Activity Relationship (SAR) studies. | Systematically modifying peptide structures to enhance potency, selectivity, and pharmacokinetic properties. |

| Scaffold Innovation | Used as a privileged scaffold for "scaffold hopping" and designing new chemical series. | Developing patentable new drug candidates with improved therapeutic profiles. |

Integration with Systems Biology and Synthetic Biology Approaches

The convergence of peptide chemistry with systems and synthetic biology offers exciting new frontiers for drug discovery. While direct research linking this compound to these fields is nascent, its role as an essential synthetic component is clear.

Synthetic Biology: This field involves the design and construction of new biological parts, devices, and systems. nih.gov Synthetic biology platforms can be engineered to produce novel peptides, including those containing non-canonical amino acids like D-tryptophan. genscript.comnih.gov The chemical synthesis of the this compound building block is a prerequisite for its incorporation into these biologically-driven production systems. For example, synthetic biology can be used to generate large libraries of gene-encoded peptides that are post-translationally modified to include D-tryptophan, enabling the directed evolution of molecules with specific therapeutic functions. europa.eu

Systems Biology: This approach seeks to understand the complex interactions within biological systems, such as cells and organisms. drugtargetreview.com In drug discovery, systems biology helps to identify and validate drug targets and to predict the effects of a drug on the entire biological network, not just an isolated target. frontiersin.orgpolypeptide.com Peptides and peptidomimetics developed using this compound can be used as molecular probes to perturb these biological networks. By analyzing the system-wide changes caused by these probes, researchers can gain deeper insights into disease mechanisms and identify more effective therapeutic strategies.

The integration of these fields creates a powerful cycle: synthetic biology provides the tools to generate novel and diverse peptides using building blocks like this compound, while systems biology offers the methods to analyze their complex biological effects, guiding the design of the next generation of therapeutics. drugtargetreview.com

Clinical Translational Prospects

The ultimate goal of leveraging this compound in research is the translation of novel compounds into clinical therapies. The prospects are promising, driven by the increasing number of peptide-based drugs entering clinical trials and gaining regulatory approval. endevicabio.com Peptides offer high target specificity and potency, often resulting in fewer off-target side effects compared to traditional small molecules. drugdiscoverytrends.com

The use of D-amino acids, facilitated by building blocks like this compound, is a key strategy for enhancing the clinical viability of peptide drugs by improving their metabolic stability and duration of action. mdpi.com this compound is already a vital intermediate in the synthesis of established active pharmaceutical ingredients (APIs), such as tadalafil, demonstrating its importance in producing globally recognized medications. genscript.comnews-medical.net

Future clinical applications are expected to emerge in a variety of therapeutic areas:

Oncology: Peptides designed to disrupt protein-protein interactions that drive tumor growth or to selectively deliver cytotoxic agents to cancer cells.

Metabolic Disorders: Development of next-generation analogs of hormones like GLP-1 with improved stability and efficacy for treating diabetes and obesity. endevicabio.com

Infectious Diseases: Creation of novel antimicrobial peptides that can overcome resistance to conventional antibiotics.

Neurological Disorders: Design of peptides that can cross the blood-brain barrier to target pathways involved in neurodegenerative diseases. drugdiscoverytrends.com

The development of orally bioavailable peptides remains a significant challenge, but research into strategies like cyclization and the use of permeation enhancers is ongoing. mdpi.com The success of orally active cyclic peptides containing D-amino acids in preclinical studies highlights the translational potential of compounds derived from building blocks like this compound.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing Boc-D-Trp-OH, and how can its purity and stereochemical integrity be validated?

- Methodological Answer : this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of D-tryptophan. Key steps include:

- Synthesis : Acidic coupling of Boc anhydride to D-tryptophan in a biphasic solvent system (e.g., dioxane/water) under controlled pH (8–9) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% TFA, retention time compared to commercial standards.

- Chiral Analysis : Circular dichroism (CD) or chiral HPLC to confirm D-configuration .

- Mass Spectrometry : ESI-MS for molecular weight verification (expected [M+H]+: 308.3 g/mol).

Q. How does the Boc group influence the solubility and reactivity of D-tryptophan in peptide synthesis?

- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DMF, DCM) by masking the amino group’s polarity. However, it requires acidic deprotection (e.g., TFA) during solid-phase synthesis.

- Reactivity Considerations :

- The Boc group stabilizes the amino group against nucleophilic side reactions during coupling steps.

- Side-chain indole of Trp may require protection (e.g., with formyl groups) to prevent oxidation during prolonged reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?

- Methodological Answer : Stability discrepancies often arise from differences in:

- Storage Conditions : Moisture-sensitive degradation can be mitigated by storing desiccated at –20°C.

- Solvent Systems : Stability in DMSO vs. aqueous buffers varies due to hydrolysis rates. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation pathways .

- Data Table Example :

| Condition | Degradation (%) at 4 Weeks | Major Degradants Identified |

|---|---|---|

| Dry, –20°C | <2% | None |

| DMSO, RT | 8% | Boc-deprotected Trp |

| Aqueous buffer (pH 7.4) | 15% | Oxindole derivatives |

Q. What experimental designs are optimal for studying the role of this compound in chiral peptide assembly, particularly in β-sheet or α-helix formation?

- Methodological Answer :

- Chiral Environment Design : Use CD spectroscopy to monitor secondary structure formation in peptides incorporating this compound. Compare with L-isomer controls to assess stereochemical effects .

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) to measure binding affinity changes in chiral environments.

- Case Study : Peptides with D-Trp exhibit altered β-sheet propensity due to steric hindrance from the indole side chain. MD simulations can model conformational stability .

Q. How can researchers ensure reproducibility in this compound-based experiments when encountering batch-to-batch variability?

- Methodological Answer :

- Quality Control Protocols :

- Require suppliers to provide NMR and HPLC chromatograms (≥98% purity).

- Pre-screen batches via 1H NMR (DMSO-d6) for residual solvents or byproducts.

- In-House Validation :

- Re-crystallize commercial batches and compare melting points (lit. 277.8°C) .

- Use internal standards (e.g., Boc-L-Trp-OH) in parallel assays to detect enantiomeric contamination .

Data Analysis & Contradiction Management

Q. What statistical frameworks are recommended for analyzing conflicting results in this compound reactivity studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Highlight variables like solvent polarity or catalyst type as moderators .

- Sensitivity Analysis : Use Monte Carlo simulations to assess how experimental uncertainty (e.g., temperature fluctuations) impacts conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。